molecular formula C13H17Cl2N5 B2576922 1-(2,6-dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine CAS No. 338748-28-0

1-(2,6-dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2576922
CAS No.: 338748-28-0
M. Wt: 314.21
InChI Key: MNFWBQYRRNZSCT-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C13H17Cl2N5 and its molecular weight is 314.21. The purity is usually 95%.
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Biological Activity

1-(2,6-Dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a triazole ring and multiple functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.

  • Molecular Formula: C13H17Cl2N5
  • Molecular Weight: Approximately 314.21 g/mol
  • Structure: The compound features a dichlorobenzyl moiety and tetramethyl substitutions on the triazole ring, enhancing its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that 1-(2,6-dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine exhibits notable antitumor properties. The compound's mechanism of action may involve:

  • Inhibition of DNA Synthesis: Preliminary studies suggest that it may disrupt nucleic acid metabolism, which is crucial for cancer cell proliferation.
  • Cellular Response Modulation: It has been shown to influence cellular responses to oxidative stress and apoptosis pathways.

Corrosion Inhibition

In addition to its anticancer potential, this compound has been studied for its role as a corrosion inhibitor for metals like copper. This application is significant in industrial contexts where metal degradation poses economic challenges.

While specific mechanisms are still under investigation, the following pathways have been proposed:

  • Interference with Protein Synthesis: The compound may affect protein synthesis pathways critical for cancer cell survival.
  • Oxidative Stress Response: It modulates cellular responses to oxidative stress, which is often elevated in cancerous tissues.

Comparative Analysis with Similar Compounds

The biological activity of 1-(2,6-dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine can be compared with structurally similar compounds. The following table summarizes key differences:

Compound NameMolecular FormulaKey Differences
1H-1,2,4-Triazole-3,5-diamineC2H5N5Lacks aromatic substitution; simpler structure
N3,N3,N5,N5-Tetramethyl-1H-1,2,4-triazole-3,5-diamineC7H14N6No halogen substituents; fewer steric hindrances
1-(4-Chlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamineC13H18ClN5Different halogen position; affects biological activity

The presence of the dichlorobenzyl groups in 1-(2,6-dichlorobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine enhances its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antiproliferative Studies: In vitro assays demonstrated significant antiproliferative effects against several cancer cell lines. For example:
    • A375 (human malignant melanoma) cells showed reduced viability when treated with the compound at concentrations as low as 10 µM.
    • LDH release assays indicated lower cytotoxicity compared to untreated controls .
  • Mechanistic Insights: Further investigations into the molecular interactions revealed that the compound could effectively bind to targets involved in cell cycle regulation and apoptosis .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2N5/c1-18(2)12-16-13(19(3)4)20(17-12)8-9-10(14)6-5-7-11(9)15/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFWBQYRRNZSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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